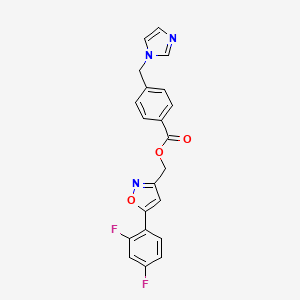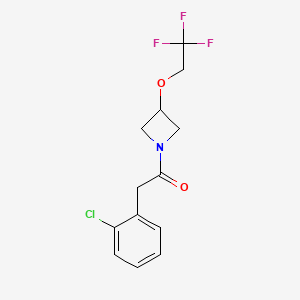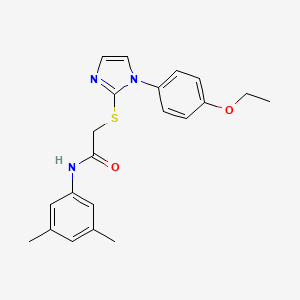
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPCA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to inhibit various enzymes and signaling pathways. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines and chemokines. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid reduces the production of inflammatory cytokines and chemokines, leading to the reduction of inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid improves cognitive function and reduces neuroinflammation, leading to the improvement of neurological symptoms.
実験室実験の利点と制限
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for long periods of time. However, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. In cancer research, further studies are needed to determine the optimal dose and schedule of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in combination with chemotherapy drugs. In inflammation research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of inflammatory diseases. In neurological disorder research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of neurodegenerative diseases. Additionally, further studies are needed to improve the bioavailability of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and to develop analogs with improved pharmacological properties.
合成法
The synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-aminobenzylamine with 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
科学的研究の応用
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has shown promising results in various scientific research applications. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-6(10(18)19)5-17(16-9)8-4-2-1-3-7(8)15/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMDIMXPNHVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)


![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)
![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)